2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide
Description
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are widely used in various chemical and pharmaceutical applications. This compound is characterized by the presence of chloro, methyl, and sulfonyl groups attached to an aniline and acetamide backbone.
Properties
IUPAC Name |
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11-14(18)4-3-5-15(11)20(24(2,22)23)10-16(21)19-13-8-6-12(17)7-9-13/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQQIMIMBZWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Nitration: Starting with aniline derivatives, nitration is performed to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines.
Sulfonylation: The amines are sulfonylated using sulfonyl chlorides.
Acylation: Finally, acylation with acetic anhydride or acetyl chloride yields the desired acetamide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch reactors: For controlled synthesis and high purity.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield thiols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide: can be compared with other acetamides, such as:
Uniqueness
- Structural Features : The presence of both chloro and sulfonyl groups makes it unique.
- Reactivity : Its reactivity profile differs due to the specific substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
